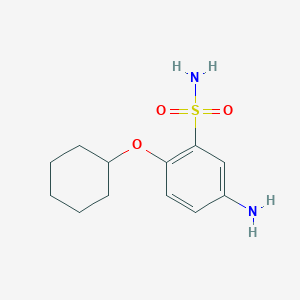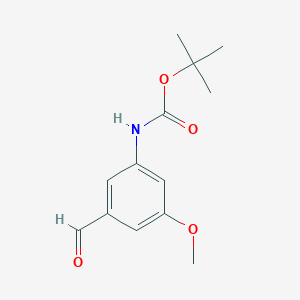![molecular formula C6H10N2O2 B12069015 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol is an organic compound that features a pyrazole ring attached to an ethan-1-ol group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-methyl-1H-pyrazole and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in the presence of a base, such as sodium hydroxide, at a temperature of around 50-60°C.
Procedure: The 1-methyl-1H-pyrazole is dissolved in a suitable solvent, such as ethanol, and ethylene oxide is slowly added to the reaction mixture. The reaction is allowed to proceed for several hours, after which the product is isolated and purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetaldehyde or 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetic acid.
Reduction: Formation of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethane.
Substitution: Formation of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethyl halides or amines.
Applications De Recherche Scientifique
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound features a morpholine ring instead of an ethan-1-ol group.
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine: This compound has an amine group instead of a hydroxyl group.
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-thiol: This compound has a thiol group instead of a hydroxyl group.
Uniqueness
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol is unique due to its specific combination of a pyrazole ring and an ethan-1-ol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
2-(1-methylpyrazol-4-yl)oxyethanol |
InChI |
InChI=1S/C6H10N2O2/c1-8-5-6(4-7-8)10-3-2-9/h4-5,9H,2-3H2,1H3 |
Clé InChI |
VVILYEBOVKRSLF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)












